Enhanced Antiproliferative Potency Against a Six-Cell-Line Tumor Panel (I2 vs. Parent Hit h2)
The lead compound I2 (hypothesized to be 3-cyclobutyl-4-phenyl-1H-pyrazolo[3,4-b]pyridin-6(2H)-one) demonstrated significantly improved antiproliferative activity compared to its parent hit 'h2' across a panel of six human cancer cell lines [1]. The fold improvement in potency ranges from 1.6x in HepG2 cells to 4.5x in MCF-7 cells, establishing I2 as a superior starting point for further optimization targeting these tumor types [1].
| Evidence Dimension | In vitro antiproliferative potency (IC50) |
|---|---|
| Target Compound Data | I2 IC50 (μM): MDA-MB-231: 3.30; HeLa: 5.04; MCF-7: 5.08; HepG2: 3.71; CNE2: 2.99; HCT116: 5.72 |
| Comparator Or Baseline | h2 IC50 (μM): MDA-MB-231: 13.37; HeLa: 13.04; MCF-7: 15.45; HepG2: 7.05; CNE2: 9.30; HCT116: 8.93 |
| Quantified Difference | Fold-improvement (h2/I2 IC50 ratio): MDA-MB-231: 4.1x; HeLa: 2.6x; MCF-7: 3.0x; HepG2: 1.9x; CNE2: 3.1x; HCT116: 1.6x |
| Conditions | MDA-MB-231 (breast), HeLa (cervical), MCF-7 (breast), HepG2 (liver), CNE2 (nasopharyngeal), and HCT116 (colon) cancer cell lines. Assay conditions as per Guo et al., 2019. |
Why This Matters
This demonstrates that the specific 3-cyclobutyl-4-phenyl analog provides a multi-fold potency gain over a closely related in-class compound, directly justifying its selection for tubulin-targeted anticancer programs.
- [1] Guo, Q., et al. (2019). Discovery, biological evaluation, structure-activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents. Organic & Biomolecular Chemistry, 17(25), 6201–6214. View Source
